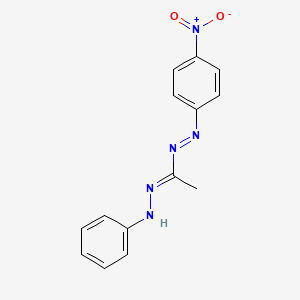

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan

Overview

Description

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is an organic compound that belongs to the class of formazans. Formazans are characterized by the presence of a formazan ring, which is a five-membered ring containing three nitrogen atoms. This compound is notable for its vibrant color and is often used in various analytical and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that nitrophenol compounds are often used in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.

Mode of Action

Nitrophenol compounds are generally known to undergo catalytic reduction . This process involves the conversion of the nitro group (-NO2) to an amino group (-NH2), which can significantly alter the compound’s interactions with its targets .

Biochemical Pathways

Nitrophenol compounds are known to be involved in various biochemical reactions, such as the reduction of nitrophenols to aminophenols . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability

Result of Action

The reduction of nitrophenols to aminophenols can significantly alter the compound’s interactions with its targets, potentially leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is known to be influenced by factors such as the presence of reducing agents and the structural chemistry of the active nanoparticles

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine and methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: 4-nitrobenzaldehyde is reacted with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.

Step 2: The hydrazone is then reacted with methylhydrazine under basic conditions to form this compound.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan has several scientific research applications, including:

Analytical Chemistry: It is used as a chromogenic reagent for the detection and quantification of various analytes.

Biological Studies: The compound is used in assays to study enzyme activities and other biochemical processes.

Material Science: It is employed in the synthesis of nanostructured materials and as a model compound for studying catalytic reactions.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan can be compared with other formazan compounds, such as:

Tetrazolium Salts: These compounds are also used in colorimetric assays and have similar redox properties.

Phenylhydrazones: These compounds share structural similarities and are used in similar analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Biological Activity

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the formazan class, characterized by the general structure R-N=N-C=NN-R', where R and R' represent various substituents. The presence of the nitrophenyl group in this compound enhances its reactivity and biological potential.

Synthesis Methods:

The synthesis typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions. The following reaction scheme summarizes the synthesis:

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This property allows it to interact with various biomolecules, leading to:

- Cytotoxicity : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Inhibition of bacterial growth through membrane disruption.

- Antioxidant Properties : Scavenging free radicals, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacteria:

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Anticancer Properties : In a comparative study, this compound was found to be more effective than conventional chemotherapeutics such as cisplatin in inhibiting tumor growth in xenograft models .

- Antimicrobial Efficacy Analysis : A recent investigation revealed that formulations containing this formazan derivative significantly reduced bacterial load in infected wounds, outperforming standard antibiotic treatments .

Properties

IUPAC Name |

N'-anilino-N-(4-nitrophenyl)iminoethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIGZTOTTOEVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.